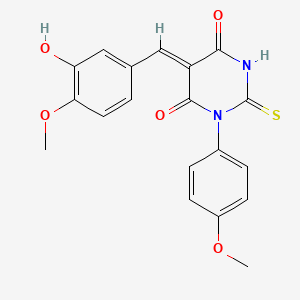
N-(9-anthrylmethylene)-4-(4-chlorobenzyl)-1-piperazinamine
Overview
Description
N-(9-anthrylmethylene)-4-(4-chlorobenzyl)-1-piperazinamine, also known as ACPD, is a chemical compound that has been extensively studied for its potential applications in scientific research. ACPD belongs to the class of piperazine derivatives and has a unique chemical structure that makes it an interesting compound to study.
Mechanism of Action
N-(9-anthrylmethylene)-4-(4-chlorobenzyl)-1-piperazinamine binds to the metabotropic glutamate receptor and activates it, leading to the activation of downstream signaling pathways. This activation can lead to changes in synaptic plasticity, which is important for learning and memory. In addition, this compound has been found to have neuroprotective effects, which may be due to its ability to modulate glutamate receptor function.
Biochemical and Physiological Effects:
This compound has been found to have a variety of biochemical and physiological effects. In addition to its effects on synaptic plasticity and neuroprotection, this compound has been found to modulate the release of neurotransmitters such as dopamine and acetylcholine. It has also been found to have anti-inflammatory effects and to be involved in the regulation of blood pressure.
Advantages and Limitations for Lab Experiments
One of the advantages of using N-(9-anthrylmethylene)-4-(4-chlorobenzyl)-1-piperazinamine in lab experiments is that it is a highly specific agonist of the metabotropic glutamate receptor. This allows researchers to study the function of this receptor in a more targeted way. However, one limitation of using this compound is that it can be difficult to work with due to its low solubility in water.
Future Directions
There are several future directions for research on N-(9-anthrylmethylene)-4-(4-chlorobenzyl)-1-piperazinamine. One area of interest is the development of new analogs of this compound that may have improved solubility and potency. Another area of interest is the study of the role of this compound in diseases such as Alzheimer's and Parkinson's, which are characterized by dysfunction of glutamate receptors. Finally, the use of this compound in drug discovery for the treatment of neurological disorders is an area of ongoing research.
Conclusion:
In conclusion, this compound is a chemical compound that has been extensively studied for its potential applications in scientific research. It is a useful tool for studying the function of glutamate receptors in the central nervous system and has a variety of biochemical and physiological effects. While there are limitations to working with this compound, there are also several future directions for research that may lead to new discoveries in the field of neuroscience.
Scientific Research Applications
N-(9-anthrylmethylene)-4-(4-chlorobenzyl)-1-piperazinamine has been extensively studied for its potential applications in scientific research. It has been found to be a useful tool for studying the function of glutamate receptors in the central nervous system. This compound is an agonist of the metabotropic glutamate receptor, which is involved in a variety of physiological processes, including learning and memory, synaptic plasticity, and neuroprotection.
properties
IUPAC Name |
(E)-1-anthracen-9-yl-N-[4-[(4-chlorophenyl)methyl]piperazin-1-yl]methanimine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H24ClN3/c27-23-11-9-20(10-12-23)19-29-13-15-30(16-14-29)28-18-26-24-7-3-1-5-21(24)17-22-6-2-4-8-25(22)26/h1-12,17-18H,13-16,19H2/b28-18+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HDVQHZQCZZKWRE-MTDXEUNCSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1CC2=CC=C(C=C2)Cl)N=CC3=C4C=CC=CC4=CC5=CC=CC=C53 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CN(CCN1CC2=CC=C(C=C2)Cl)/N=C/C3=C4C=CC=CC4=CC5=CC=CC=C53 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H24ClN3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
413.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![5-[3-(2-furyl)-2-propen-1-ylidene]-1-(4-methylphenyl)-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione](/img/structure/B3889836.png)
![5-[(5-methyl-2-furyl)methylene]-1-(4-methylphenyl)-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione](/img/structure/B3889843.png)
![1-(4-methylphenyl)-5-[(5-nitro-2-thienyl)methylene]-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione](/img/structure/B3889845.png)
![1-(4-chlorophenyl)-5-[(5-nitro-2-furyl)methylene]-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione](/img/structure/B3889849.png)

![1-(4-methoxyphenyl)-5-[3-(2-nitrophenyl)-2-propen-1-ylidene]-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione](/img/structure/B3889863.png)
![1-(4-methoxyphenyl)-5-[(5-nitro-2-thienyl)methylene]-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione](/img/structure/B3889864.png)
![1-(3-chlorophenyl)-5-[3-(2-furyl)-2-propen-1-ylidene]-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione](/img/structure/B3889879.png)
![1-(3-chlorophenyl)-5-[(5-nitro-2-thienyl)methylene]-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione](/img/structure/B3889882.png)

![N-[2-(7-methyl-1H-indol-3-yl)ethyl]-3,5-dinitrobenzamide](/img/structure/B3889896.png)
![5-methyl-2-(4-nitrophenyl)-4-[({2-[4-(phenylacetyl)-1-piperazinyl]ethyl}amino)methylene]-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B3889903.png)
![N-[1-(4-bromophenyl)ethylidene]-4-(4-chlorobenzyl)-1-piperazinamine](/img/structure/B3889910.png)